N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine
Description
N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine is a complex organic compound that features a cyclopropyl group, a pyridine ring, and an oxadiazole moiety
Properties
IUPAC Name |
N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-20(2)14-21(20,16-9-5-4-6-10-16)15-25(3)13-18-23-19(24-26-18)17-11-7-8-12-22-17/h4-12H,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPXYSQSXHRNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(CN(C)CC2=NC(=NO2)C3=CC=CC=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine typically involves multi-step organic synthesis. The key steps include:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of a suitable alkene using reagents such as diiodomethane and zinc-copper couple.
Construction of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide, often generated in situ from a nitro compound.
Coupling Reactions: The final step involves coupling the cyclopropyl and oxadiazole intermediates with the pyridine ring, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or amide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation Products: Cyclopropanone derivatives.
Reduction Products: Amines or amides derived from the oxadiazole ring.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions of cyclopropyl and oxadiazole-containing molecules with biological targets.
Industrial Applications: Its unique structural features may make it useful in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity, while the oxadiazole ring may participate in hydrogen bonding or other interactions with the target.
Comparison with Similar Compounds
- N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine shares similarities with other cyclopropyl and oxadiazole-containing compounds.
- Examples include:
- Cyclopropylamines: Known for their use in medicinal chemistry as enzyme inhibitors.
- Oxadiazole Derivatives: Often explored for their antimicrobial and anti-inflammatory properties.
Uniqueness:
- The combination of a cyclopropyl group, a pyridine ring, and an oxadiazole moiety in a single molecule is relatively rare, making this compound unique. This structural diversity may confer a broad range of biological activities and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
